molecular formula C10H10BrFO2 B179814 Ethyl 2-bromo-2-(2-fluorophenyl)acetate CAS No. 100638-28-6

Ethyl 2-bromo-2-(2-fluorophenyl)acetate

Cat. No.: B179814
CAS No.: 100638-28-6
M. Wt: 261.09 g/mol
InChI Key: YKRLHAOXUXKBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-2-(2-fluorophenyl)acetate (CAS: 100638-28-6) is an α-bromo ester featuring a 2-fluorophenyl substituent. Its molecular formula is C₁₀H₁₀BrFO₂, with a molecular weight of 261.09 g/mol. Its structure combines electrophilic reactivity (due to the bromine atom) with steric and electronic modulation from the 2-fluorophenyl group, enabling diverse functionalization pathways.

Properties

IUPAC Name

ethyl 2-bromo-2-(2-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRLHAOXUXKBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618204
Record name Ethyl bromo(2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100638-28-6
Record name Ethyl bromo(2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Ethyl 2-bromo-2-(4-fluorophenyl)acetate

  • CAS: Not explicitly provided (similarity score: 0.98 to Ethyl 2-(4-fluorophenyl)acetate, CAS 587-88-2) .
  • Key Differences: The para-fluorine substituent reduces steric hindrance compared to the ortho-fluorine in the target compound. For example, in photoredox catalysis, para-substituted bromo esters exhibit distinct electrochemical reduction potentials .

Ethyl 2-bromo-2-(3-fluorophenyl)acetate

  • CAS : 64123-77-9 .
  • Key Differences : The meta-fluorine substitution disrupts resonance effects differently than ortho/para isomers, influencing both steric and electronic profiles. This may affect regioselectivity in cross-coupling reactions or cyclization processes.

Substituent Modifications on the Phenyl Ring

Ethyl 2-bromo-2-(2-methoxyphenyl)acetate

  • CAS : 1131594-13-2 .
  • However, steric bulk may hinder reactions requiring planar transition states.

Ethyl 2-bromo-2-(2,4-difluorophenyl)acetate

  • CAS: 680211-44-3 (hydrazono derivative) .
  • Key Differences : Additional fluorine atoms enhance electronegativity and lipophilicity, which could improve membrane permeability in bioactive derivatives. The difluoro substitution also stabilizes negative charge buildup during reactions.

Ethyl 2-bromo-2-(naphthalen-1-yl)acetate

  • CAS: Not explicitly provided (mentioned in ).
  • Key Differences : The naphthalene group introduces significant steric hindrance and extended conjugation, altering photophysical properties and reaction pathways. For instance, steric effects dominate in reactions with sodium nitrite, favoring hydroxylation over substitution .

Esters with Alternative Functional Groups

Ethyl 2-(4-bromo-3-fluorophenyl)acetate

  • CAS : 1296223-82-9 .
  • Key Differences: Lacking the α-bromo group, this compound cannot undergo elimination or radical-mediated reactions. It serves primarily as a carboxylate precursor rather than an electrophilic intermediate.

Ethyl 2-phenylacetoacetate

  • CAS : 5413-05-8 .
  • Key Differences: The α-acetoacetate group enables keto-enol tautomerism, facilitating condensation reactions (e.g., Knorr pyrrole synthesis). Unlike bromo esters, it lacks halogen-mediated reactivity for cross-coupling or halogenation steps.

Comparative Data Table

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Reactivity/Application
Ethyl 2-bromo-2-(2-fluorophenyl)acetate 2-F, α-Br 100638-28-6 261.09 Pyridazinone synthesis
Ethyl 2-bromo-2-(4-fluorophenyl)acetate 4-F, α-Br - 261.09 Photoredox reduction
Ethyl 2-bromo-2-(2-methoxyphenyl)acetate 2-OCH₃, α-Br 1131594-13-2 285.13 Heterocycle formation
Ethyl 2-bromo-2-(naphthalen-1-yl)acetate Naphthyl, α-Br - ~311.15 Steric-hindered hydroxylation
Ethyl 2-(4-bromo-3-fluorophenyl)acetate 4-Br, 3-F 1296223-82-9 259.09 Carboxylate intermediate

Key Research Findings

  • Reactivity in Medicinal Chemistry: this compound is pivotal in synthesizing pyridazinones with piperazine moieties, which exhibit CNS activity . Comparatively, para-fluoro analogs are more suited for electrochemical applications due to reduced steric interference .
  • Steric vs. Electronic Effects : Ortho-substituted derivatives (e.g., 2-fluoro, 2-methoxy) face steric challenges in SN2 reactions, whereas meta/para-substituted analogs prioritize electronic modulation.
  • Synthetic Utility: Bromine in α-position enables radical reactions, cross-couplings, and eliminations.

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